N-[[[2-(4-methoxyphenyl)acetyl]amino]carbamothioyl]pyridine-3-carboxamide
Description
Properties
CAS No. |
843637-37-6 |
|---|---|
Molecular Formula |
C16H16N4O3S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[[[2-(4-methoxyphenyl)acetyl]amino]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H16N4O3S/c1-23-13-6-4-11(5-7-13)9-14(21)19-20-16(24)18-15(22)12-3-2-8-17-10-12/h2-8,10H,9H2,1H3,(H,19,21)(H2,18,20,22,24) |
InChI Key |
HRSBUDQDZCRYCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=S)NC(=O)C2=CN=CC=C2 |
solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[[2-(4-methoxyphenyl)acetyl]amino]carbamothioyl]pyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[[[2-(4-methoxyphenyl)acetyl]amino]carbamothioyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[[2-(4-methoxyphenyl)acetyl]amino]carbamothioyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[[[2-(4-methoxyphenyl)acetyl]amino]carbamothioyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
2-(Difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide (A.3.32)
- Key Differences :
- Substituent : A bulky indan group replaces the carbamothioyl-linked 4-methoxyphenylacetyl.
- Functional Groups : Difluoromethyl enhances electronegativity, while the indan group increases steric hindrance.
- Implications : The indan group likely improves binding to hydrophobic pockets in fungal complex II enzymes, a target for fungicides.
N-(1-Adamantyl)-3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
- Key Differences: Core Structure: Thienopyridine replaces pyridine, adding a sulfur heterocycle. Substituent: Adamantyl group introduces extreme rigidity and lipophilicity.
- Implications : The adamantyl group enhances blood-brain barrier penetration, suggesting central nervous system applications.
Pharmaceutical Derivatives
Motesanib Diphosphate
- Structure : N-(Indolyl)-pyridine-3-carboxamide with a phosphate salt.
- Key Differences: Phosphate Group: Enhances water solubility for intravenous administration. Indolyl Substituent: Targets tyrosine kinases (e.g., VEGF receptors) in cancer therapy.
- Implications : The absence of a phosphate group in the target compound may limit its solubility but improve oral bioavailability.
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
- Key Differences: Thiazolidinone Ring: Replaces the carbamothioyl group, introducing a carbonyl oxygen. 4-Chlorophenyl: Increases electronegativity compared to 4-methoxyphenyl.
- Implications: The thiazolidinone’s rigidity may enhance binding to anti-inflammatory targets like COX-2.
Sulfur-Containing Analogues
6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide (AZ257)
- Key Differences :
- Dihydropyridine Core : Reduces aromaticity, increasing conformational flexibility.
- Thioether Linkage : Less polar than carbamothioyl, altering membrane permeability.
- Implications : The dihydropyridine scaffold is associated with calcium channel modulation.
2-{[(2E)-3-(4-Methoxyphenyl)-2-propenoyl]amino}-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Tetrahydrobenzothiophene: Adds a fused cyclohexane ring, increasing hydrophobicity.
- Implications: The propenoyl group may confer irreversible binding to enzyme active sites.
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Physicochemical Properties (Inferred)
Research Findings and Implications
- Structure-Activity Relationships: The carbamothioyl group in the target compound may confer unique inhibition kinetics compared to thioether or thiazolidinone analogs .
- Agrochemical Potential: Structural similarity to complex II inhibitors (e.g., fluxapyroxad) suggests possible fungicidal activity .
- Pharmacological Limitations : High molecular weight and low solubility may restrict bioavailability, necessitating prodrug strategies .
Biological Activity
N-[[[2-(4-methoxyphenyl)acetyl]amino]carbamothioyl]pyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring, methoxyphenyl group, and carbamothioyl moiety, which contribute to its reactivity and potential therapeutic applications. This article focuses on the biological activity of this compound, highlighting its antibacterial, antifungal, anti-inflammatory, and analgesic properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with an average mass of approximately 344.39 g/mol . The structural components include:
- Pyridine Ring : Provides basicity and potential for interaction with biological targets.
- Methoxyphenyl Group : Enhances lipophilicity and may contribute to antimicrobial activity.
- Carbamothioyl Moiety : Known for participating in nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated that derivatives containing methoxyphenyl and pyridine structures often show inhibition against various microbial strains. For instance, the compound has been noted for its effectiveness against resistant bacterial strains, suggesting potential therapeutic applications in treating infections.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with methoxyphenyl substitutions exhibited minimum inhibitory concentrations (MICs) as low as 2 µg/mL against certain resistant strains.
- Antifungal Activity : Another investigation focused on antifungal properties, revealing that derivatives of this compound showed promising results against Candida species, with effective concentrations ranging from 4 to 8 µg/mL.
Anti-inflammatory and Analgesic Effects
In addition to antimicrobial activity, this compound has shown potential anti-inflammatory and analgesic effects. Preliminary data suggest that it interacts with enzymes involved in inflammatory pathways.
Research Findings
- Inflammation Model : In a carrageenan-induced rat paw model, the compound demonstrated a significant reduction in paw swelling, indicating its potential as an anti-inflammatory agent.
- Pain Relief : Analgesic activity was assessed using the hot plate test, where treated groups exhibited increased pain threshold compared to control groups.
Structure-Activity Relationship (SAR)
The biological activities of this compound can be influenced by structural modifications. A comparative analysis of similar compounds reveals how variations in functional groups affect their efficacy:
| Compound Name | Structure/Functional Groups | Notable Activity |
|---|---|---|
| 2-[4-(Methoxyphenyl)thiazol-5-yl]-N-pyridin-3-carboxamide | Thiazole ring | Antimicrobial |
| N-(4-Methoxyphenyl)-2-amino-pyridine-3-carboxamide | Amino group | Antifungal |
| 2-Chloro-N-(4-methoxyphenyl)carbamothioyl-pyridine-3-carboxamide | Chlorine substituent | Enhanced antibacterial activity |
This table illustrates how different substituents can influence biological activities and chemical reactivities.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing the compound’s purity and structural identity?
- Methodology : Use a combination of NMR (¹H/¹³C) to confirm functional groups (e.g., methoxyphenyl, pyridine rings) and LC-MS/HPLC for purity assessment. For HPLC, optimize mobile phases (e.g., acetonitrile/water gradients) and monitor retention times against known standards. Relative response factors (RRF) can be calibrated using UV detection at λ~254 nm, as demonstrated for structurally related pyridinecarboxamides in chromatographic studies .
Q. How can researchers design a scalable synthetic route with minimal side products?
- Methodology : Prioritize stepwise coupling of the pyridine-3-carboxamide core with the 4-methoxyphenylacetyl moiety. Employ carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) to minimize racemization. Monitor intermediates via TLC and intermediate purification using flash chromatography. For thioamide formation, optimize thiourea coupling under inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. What strategies address challenges in X-ray crystallographic refinement for this compound?
- Methodology : Crystallize the compound in non-polar solvents (e.g., hexane/ethyl acetate) to enhance crystal quality. Use the SHELX suite (e.g., SHELXL for refinement) to handle disorder or twinning. For electron density ambiguities, apply restraints to bond lengths/angles and validate against DFT-calculated geometries. Refer to SHELX’s robust handling of small-molecule refinement, even with high torsional flexibility in the carbamothioyl group .
Q. How can computational modeling predict the compound’s binding affinity for target enzymes like Complex II inhibitors?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using homology models of fungal Complex II (succinate dehydrogenase). Validate predictions with in vitro enzymatic assays measuring IC₅₀ values. Compare with structurally related inhibitors (e.g., fluxapyroxad, boscalid) from patent data, noting substituent effects on potency .
Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?
- Methodology : Systematically vary assay conditions (e.g., pH, co-solvents) to identify confounding factors. Verify compound stability under assay conditions via LC-MS. Assess enantiomeric purity (if applicable) using chiral HPLC, as impurities in stereoisomers can drastically alter activity .
Key Considerations for Methodological Rigor
- Synthetic Reproducibility : Document reaction stoichiometry, solvent purity, and drying protocols to mitigate batch-to-batch variability.
- Bioactivity Validation : Use orthogonal assays (e.g., SPR, ITC) to confirm target engagement alongside enzymatic assays.
- Data Transparency : Publish crystallographic data (CCDC) and raw HPLC chromatograms to facilitate peer validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
